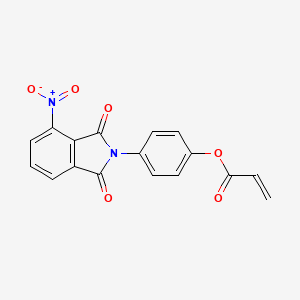

4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

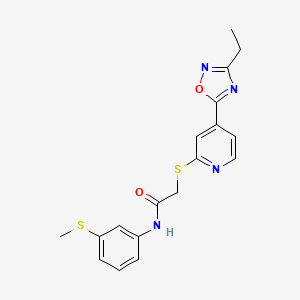

The compound “4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acrylate” is a derivative of 4-(1,3-Dioxoisoindolin-2-yl)butanoic acid . It is a complex organic compound that contains nitro, acrylate, and isoindoline groups.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new γ-aminobutyric acid (GABA) derivatives was obtained from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid by coupling it with various substituted amines using DCC as a coupling reagent . Another study reported the synthesis of a related compound, ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, to understand its properties for further chemical transformations .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . The crystal structure of a related salt, 4-((1,3-dioxoisoindolin-2-yl)carbamoyl)pyridine-1-ium 2-carboxybenzoate, has been determined using single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, an efficient synthesis of 1-(1,3-Dioxoisoindolin-2-yl) involved the coupling of a compound with 2-nitro-5-bromopyridine, followed by the reduction of the nitro group .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the properties of ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester were studied using DFT studies, Hirshfeld charge analysis, and crystal data exploration .Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

This compound is a derivative of N-isoindoline-1,3-diones, which are known for their reactivity and potential in drug development . The nitro group and acrylate moiety in 4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acrylate can be utilized in the synthesis of various pharmaceuticals, particularly in the creation of novel therapeutic agents that require a balance of lipophilicity and electronic properties for effective drug-receptor interaction.

Herbicides

The structural complexity and reactivity of this compound suggest its use in the development of herbicides . Its ability to interact with biological systems could be harnessed to target specific pathways in weeds, potentially leading to the development of more efficient and environmentally friendly herbicidal agents.

Colorants and Dyes

Due to the presence of multiple functional groups, this compound can be involved in the synthesis of colorants and dyes . The nitro group, in particular, is a chromophore that absorbs light, which can be exploited to produce dyes with specific color properties for use in textiles and inks.

Polymer Additives

The acrylate group in the compound makes it a candidate for polymerization reactions . It could be used to modify the properties of polymers, such as improving their thermal stability, mechanical strength, or adding new functionalities like photo-responsiveness.

Organic Synthesis

As a versatile building block, this compound can be used in organic synthesis to construct complex molecular architectures . Its reactivity can lead to a variety of transformations, enabling the synthesis of complex organic molecules for research and industrial applications.

Photochromic Materials

The compound’s structure suggests potential applications in the development of photochromic materials . These materials change color upon exposure to light, and the compound could be used to create new types of photo-responsive coatings or lenses that adjust to varying light conditions.

Mecanismo De Acción

Target of Action

Related compounds have been shown to interact with the γ-aminobutyric acid (gaba) system . GABA is a major inhibitory neurotransmitter in the central nervous system, and modulation of its activity can have significant effects on neuronal excitability.

Mode of Action

It’s worth noting that related compounds have been synthesized as potential anticonvulsants, suggesting they may modulate neuronal excitability via interaction with the gaba system .

Direcciones Futuras

The future directions in the study of similar compounds involve further exploration of their biological activities and potential therapeutic applications. For instance, new GABA analogs derived from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid have shown promising anticonvulsant activities, suggesting potential for further development .

Propiedades

IUPAC Name |

[4-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl] prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O6/c1-2-14(20)25-11-8-6-10(7-9-11)18-16(21)12-4-3-5-13(19(23)24)15(12)17(18)22/h2-9H,1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHJELABSUSYRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acrylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,6-dimethyl-3-nitrophenyl)amino]acetamide](/img/structure/B2782062.png)

![[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2782063.png)

![1-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)ethanone](/img/structure/B2782066.png)

![2-Chloro-N-[(1-ethyl-2-oxopyridin-3-yl)methyl]acetamide](/img/structure/B2782067.png)

![[4-[(4-ethylpiperazin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid](/img/structure/B2782072.png)